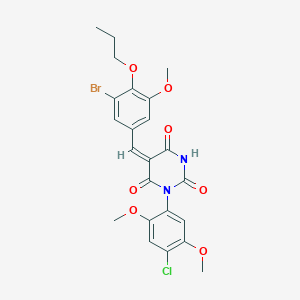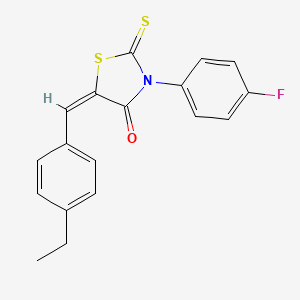![molecular formula C22H16N2OS B4900106 N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate, a crucial step in the process of cancer cell metabolism. BPTES has been extensively studied for its potential as a cancer therapy, as well as for its use as a research tool to better understand the role of glutaminase in cancer.
Mécanisme D'action
N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of glutaminase, preventing its function and thereby inhibiting the conversion of glutamine to glutamate. This inhibition of glutaminase causes a decrease in the levels of glutamate and other downstream metabolites, leading to a disruption of cancer cell metabolism and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to its inhibition of glutaminase, this compound has been shown to decrease the levels of several other metabolites involved in cancer cell metabolism, including amino acids and nucleotides. This compound has also been shown to induce autophagy, a cellular process that can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide is a useful tool for studying the role of glutaminase in cancer. Its selective targeting of cancer cells makes it a valuable tool for investigating the metabolic differences between cancer cells and normal cells. However, this compound has some limitations as a research tool. Its potency can vary depending on the cell type and the experimental conditions, and it can be difficult to deliver this compound to cells in a consistent and reproducible manner.
Orientations Futures
There are several areas of research that could be pursued to further understand the potential of N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide as a cancer therapy. One area of interest is the development of more potent and selective glutaminase inhibitors that could be used in combination with other cancer therapies. Another area of research is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders. Finally, the development of more effective delivery methods for this compound could improve its utility as a research tool and as a potential therapy.
Méthodes De Synthèse
The synthesis of N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process starting with the reaction of 4-bromoaniline with phenylacetylene to form 4-bromo-N-phenylethynylaniline. This compound is then reacted with 2-aminobenzenethiol to form this compound.
Applications De Recherche Scientifique
N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential as a cancer therapy. Glutaminase is upregulated in many types of cancer cells, and its inhibition by this compound has been shown to cause selective cell death in cancer cells while sparing normal cells. This compound has been shown to be effective in preclinical models of several types of cancer, including breast cancer, ovarian cancer, and glioblastoma.
Propriétés
IUPAC Name |
N-[[2-(2-phenylethynyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(19-12-5-2-6-13-19)24-22(26)23-20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXVHNVYWGUCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)

![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)

![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
